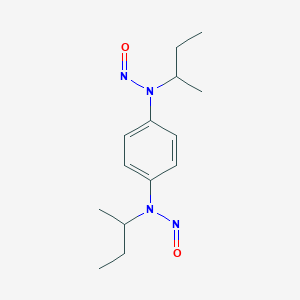
N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide): is an aromatic amine compound. It is used industrially as an antioxidant to prevent the degradation of various oils and lubricants. This compound is particularly effective for hydrocarbon products produced by cracking or pyrolysis, which are characterized by high alkene content .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) typically involves the reaction of 1,4-phenylenediamine with sec-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: This compound can also be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) is used as a polymerization inhibitor in the production of various vinyl monomers such as acrylates. It is also used as an antioxidant in the formulation of turbine oils, transformer oils, hydraulic fluids, lubricants, waxes, and greases .
Biology and Medicine: Its antioxidant properties may have implications for preventing oxidative stress in biological systems .
Industry: In addition to its use as an antioxidant and polymerization inhibitor, this compound is also used in the production of various chemical intermediates and specialty chemicals .
Mecanismo De Acción
The mechanism by which N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) exerts its effects involves the stabilization of free radicals. By donating hydrogen atoms, it can neutralize free radicals, thereby preventing the degradation of oils and lubricants. The molecular targets include reactive oxygen species and other free radicals that can cause oxidative damage .
Comparación Con Compuestos Similares
- N,N’-Di-sec-butyl-1,4-phenylenediamine
- N,N’-Bis(1-methylpropyl)-1,4-benzenediamine
- N,N’-Di-sec-butyl-p-phenylenediamine
Uniqueness: N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. Its effectiveness in preventing the degradation of hydrocarbon products with high alkene content sets it apart from other antioxidants .
Propiedades
Fórmula molecular |
C14H22N4O2 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
N-butan-2-yl-N-[4-[butan-2-yl(nitroso)amino]phenyl]nitrous amide |
InChI |
InChI=1S/C14H22N4O2/c1-5-11(3)17(15-19)13-7-9-14(10-8-13)18(16-20)12(4)6-2/h7-12H,5-6H2,1-4H3 |
Clave InChI |
YLTBEWSTQZLPJS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N(C1=CC=C(C=C1)N(C(C)CC)N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


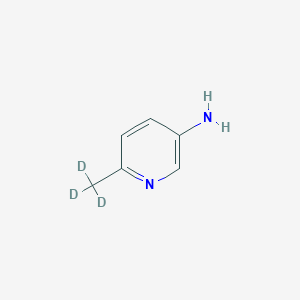

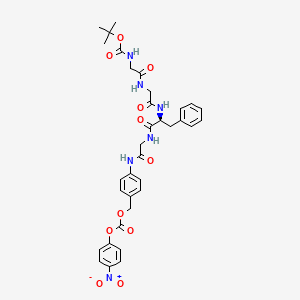
![2-(3-Chloro-4-fluorophenyl)-7-azaspiro[3.5]nonane](/img/structure/B14026908.png)

![N-[(E)-(6-methoxypyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14026922.png)


![benzyl (6R)-6-[5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-4-cyanopyrazol-1-yl]-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14026942.png)
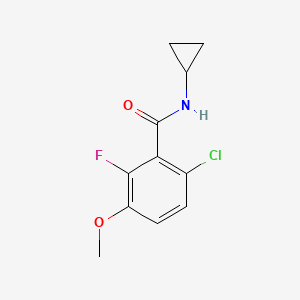
![Tert-butyl 1,5-dimethyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14026946.png)
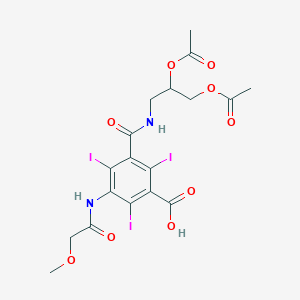
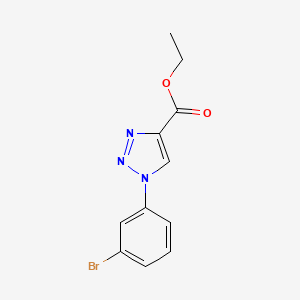
![Benzyl 8-oxo-2,2a,8,8a-tetrahydrocyclobuta[b]quinoline-3(1H)-carboxylate](/img/structure/B14026956.png)
